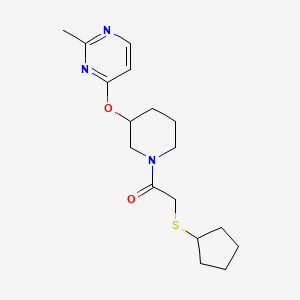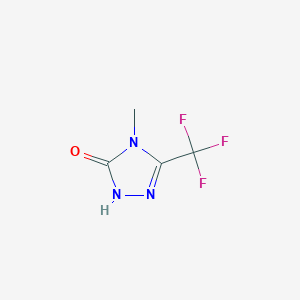
4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Vue d'ensemble
Description
“4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is an organic compound. It is also known as 4-Methyl-5-trifluoromethyl-4H-1,2,4-tri- azolin-3(2H)-thione . The molecular formula of the compound is C4H4F3N3S and it has a molecular weight of 183.155 .
Synthesis Analysis
The synthesis of “4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” can be achieved through several steps. For instance, 2-methyl-1,3,4-thiadiazole can undergo N-methylation reaction to produce 2-methyl-1,3,4-thiadiazole methylation product. Then, this product can react with ethanol to generate "4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one" .Molecular Structure Analysis
The molecular structure of “4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The compound appears as a white crystal or crystalline powder . It is soluble in alcohol, ketone, and ether organic solvents, but insoluble in water .Applications De Recherche Scientifique
I have conducted searches to gather information on the scientific research applications of “4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one”. However, the specific details for six to eight unique applications with separate and detailed sections as requested are not readily available in the search results.
Based on the information found, here is a general overview of some potential applications:
Insecticides and Fungicides
Derivatives of 1,2,3-triazole, which share a similar core structure with the compound , have been used as insecticides and fungicides due to their ability to disrupt biological pathways in pests .
Antimicrobial Activities
Some 1,2,4-triazole derivatives have shown good antimicrobial activities against various microorganisms . This suggests potential for the compound to be used in developing new antimicrobial agents.
Synthetic Chemistry
The 1,2,4-triazole core is a versatile scaffold in synthetic chemistry for creating compounds with structural diversity . This could imply various applications in material science or pharmaceuticals.
Medicinal Chemistry
The unique properties of trifluoromethyl groups in medicinal chemistry suggest that the compound could be useful in drug design and development .
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3O/c1-10-2(4(5,6)7)8-9-3(10)11/h1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKUFPKPQLWJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

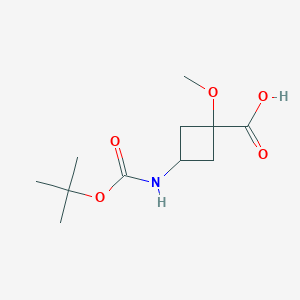
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2964980.png)
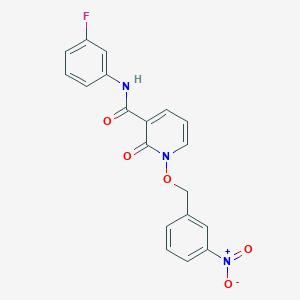

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2964988.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B2964989.png)
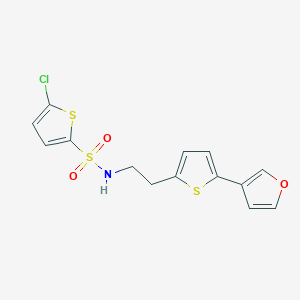

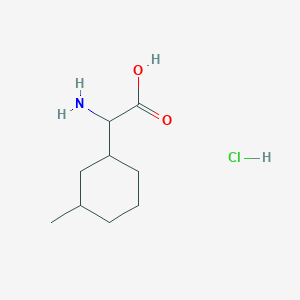
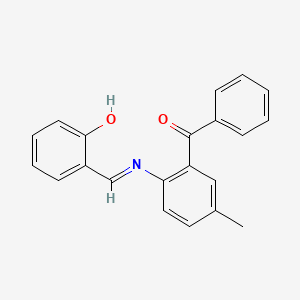

![3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2964997.png)

